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FOR IMMEDIATE RELEASE

Basel, Switzerland – November 19, 2025 – This whitepaper provides a comprehensive

technical overview of the discovery, development, and mechanism of action of KAF156, also

known as cipargamin or ganaplacide. Developed by Novartis in collaboration with the

Medicines for Malaria Venture (MMV), KAF156 is a novel antimalarial compound belonging to

the imidazolopiperazine class, currently in late-stage clinical development. It has demonstrated

potent, fast-acting, and multi-stage activity against Plasmodium parasites, including

artemisinin-resistant strains, positioning it as a critical next-generation therapeutic in the global

fight against malaria.

Discovery and Initial Identification
KAF156 was identified through a high-throughput phenotypic screening of over two million

compounds from the Novartis compound library.[1] The screening aimed to identify molecules

with activity against the asexual blood stages of Plasmodium falciparum. The

imidazolopiperazine scaffold, to which KAF156 belongs, emerged from an extensive lead-

optimization program.[2] This discovery was part of a joint research program involving the

Novartis Institute for Tropical Diseases, the Genomics Institute of the Novartis Research

Foundation, and the Swiss Tropical and Public Health Institute, with support from the Wellcome

Trust, the Singapore Economic Development Board, and MMV.[3][4]

Preclinical Development
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Preclinical studies have demonstrated the multi-stage activity of KAF156, a promising attribute

for a candidate antimalarial.[2][5][6]

In Vitro Activity
KAF156 has shown potent activity against various stages of the Plasmodium life cycle.

Table 1: In Vitro Activity of KAF156

Parameter
P. falciparum

Strain/Stage
Value Reference

IC50

Asexual blood stage

(drug-sensitive &

resistant)

6 - 17.4 nM [7][8]

EC50
Asexual blood stage

(3D7 strain)
10 nM [2]

EC50
Liver stage (P.

berghei)
10 nM [2]

EC50
Stage V gametocytes

(P. falciparum)
4 nM [2]

In Vivo Efficacy
In vivo studies in murine models of malaria have confirmed the potent therapeutic and

prophylactic activity of KAF156.

Table 2: In Vivo Efficacy of KAF156 in Mouse Models
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Parameter Mouse Model Value Reference

ED50 P. berghei infected 0.6 mg/kg [7][8]

ED90 P. berghei infected 0.9 mg/kg [7][8]

ED99 P. berghei infected 1.4 mg/kg [7][8]

Prophylactic Dose Sporozoite challenge
10 mg/kg (single oral

dose, fully protective)
[7][8]

Mechanism of Action
The precise mechanism of action of KAF156 is still under investigation, but it is known to be

novel compared to existing antimalarials.[3] It is not a direct inhibitor of a single enzyme but

appears to disrupt essential cellular processes in the parasite.

Studies have shown that KAF156 inhibits protein trafficking and leads to the expansion of the

endoplasmic reticulum (ER) in the parasite.[9] Resistance to KAF156 is not associated with a

single target mutation but rather with mutations in the Plasmodium falciparum cyclic amine

resistance locus (pfcarl) gene.[4][10] pfcarl is now understood to be a multidrug-resistance

gene rather than the direct target of KAF156.[11] Mutations in other genes, such as the acetyl-

CoA transporter (pfact) and the UDP-galactose transporter (pfugt), have also been linked to

resistance, suggesting a complex mechanism involving protein and lipid biosynthesis or

transport pathways.

Plasmodium falciparum

KAF156

Protein Trafficking
Inhibits

PfCARL (Resistance)Selects for mutations in

Endoplasmic Reticulum (ER)

Lipid Homeostasis

Golgi Apparatus

Disrupts

Disrupts Parasite Death
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Figure 1: Proposed mechanism of action of KAF156 and the role of PfCARL in resistance.

Clinical Development
KAF156 has progressed through several phases of clinical trials, demonstrating a favorable

safety profile and significant efficacy in patients with uncomplicated malaria. It is being

developed in combination with a new, improved formulation of lumefantrine.[2][12][13]

Phase I and IIa Studies
Early clinical studies established the safety, tolerability, and pharmacokinetic profile of KAF156.

A proof-of-concept Phase IIa study (NCT01753323) showed that KAF156 was fast-acting and

potent against both P. vivax and P. falciparum, including artemisinin-resistant strains.[4][12]

Phase IIb Studies
A key Phase IIb study is evaluating various dosing combinations and schedules of KAF156 with

lumefantrine in adults, adolescents, and children.[3][12] The aim is to identify a simple, ideally

single-dose, curative regimen.

Table 3: Summary of Key Clinical Trial Results for KAF156
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Trial

Identifier
Phase

Treatment

Regimen

Patient

Population

Key Efficacy

Endpoints
Reference

NCT0175332

3
IIa

400 mg once

daily for 3

days

Adults with

uncomplicate

d P. vivax or

P. falciparum

malaria

Rapid

parasite

clearance

[4][14]

NCT0175332

3
IIa

800 mg

single dose

Adults with

uncomplicate

d P.

falciparum

malaria

Assessed 28-

day cure rate
[4][14]

Phase IIb IIb

KAF156 +

Lumefantrine

(various

doses/schedu

les)

Adults,

adolescents,

and children

with

uncomplicate

d malaria

To determine

optimal

dosing

regimen

[3][12]

In the Phase IIa study, a 400 mg daily dose for three days resulted in rapid parasite clearance

in patients with both P. vivax and P. falciparum malaria.[4][14] An 800 mg single dose was also

evaluated to assess the potential for a single-dose cure.[4][14]

Experimental Protocols
In Vitro Susceptibility Assays
The in vitro activity of KAF156 against the asexual blood stages of P. falciparum is typically

determined using a standardized 72-hour SYBR Green I-based fluorescence assay. This

method measures parasite DNA content as an indicator of parasite proliferation.
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Start: Asynchronous P. falciparum culture

Prepare 96-well plates with serial dilutions of KAF156

Add parasitized erythrocytes to each well

Incubate for 72 hours under standard culture conditions

Lyse erythrocytes and stain with SYBR Green I

Measure fluorescence (proportional to parasite DNA)

Calculate IC50 values by non-linear regression

End

Click to download full resolution via product page

Figure 2: General workflow for the in vitro SYBR Green I-based parasite proliferation assay.

In Vivo Efficacy Studies (Mouse Model)
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The standard 4-day suppressive test in P. berghei-infected mice is a common in vivo model to

assess the efficacy of antimalarial compounds.

Infection: Mice are inoculated intravenously with P. berghei-infected erythrocytes.

Dosing: Treatment with KAF156 or a vehicle control is initiated, typically 24 hours post-

infection, and administered orally once daily for four consecutive days.

Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained

blood smears.

Endpoint: The mean percent reduction in parasitemia in the treated group compared to the

control group is calculated to determine the effective dose (ED50, ED90, ED99).

Conclusion and Future Directions
KAF156 represents a significant advancement in the field of antimalarial drug development. Its

novel mechanism of action, multi-stage activity, and efficacy against resistant parasites

underscore its potential to become a cornerstone of future malaria treatment and elimination

strategies. Ongoing and planned clinical trials will further define its role in combination therapy

for uncomplicated and potentially severe malaria. The development of a simple, single-dose

regimen would be a transformative tool in the global effort to eradicate this devastating disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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